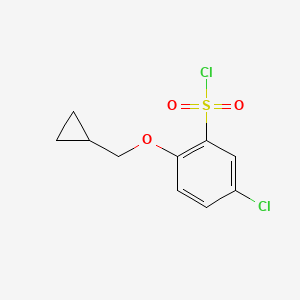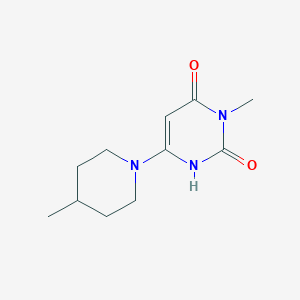
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1248472-51-6 . It has a molecular weight of 281.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride . The InChI code for this compound is 1S/C10H10Cl2O3S/c11-8-3-4-9 (15-6-7-1-2-7)10 (5-8)16 (12,13)14/h3-5,7H,1-2,6H2 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H10Cl2O3S . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Facile Synthesis of Sulfonyl Chlorides
A study highlights a new method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, showcasing an efficient route to these compounds via the aqueous chlorination of aryl methoxymethyl sulfides. This process underscores the versatility and importance of sulfonyl chlorides in chemical synthesis (Dong-Wook Kim et al., 1992).
Biological Screening of Sulfonamide Compounds
Another research effort involves the synthesis and biological screening of N-substituted benzene sulfonamide derivatives, indicating the role of sulfonyl chloride intermediates in producing compounds with notable acetylcholinesterase inhibitory activity (A. Fatima et al., 2013).
Innovative Reaction Media for Sulfonylation
Research on using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for the Friedel-Crafts sulfonylation reaction points to innovative approaches in chemical synthesis involving sulfonyl chlorides. This study demonstrates almost quantitative yields of diaryl sulfones, highlighting the efficiency of sulfonyl chlorides in sulfonylation reactions under ambient conditions (S. Nara et al., 2001).
Oxidative Conversion to Sulfonyl Chlorides
A publication details the use of poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide for the direct oxidative conversion of sulfur compounds to their corresponding arenesulfonyl chlorides. This method provides a mild and efficient route to synthesize aryl or heteroarylsulfonyl chlorides, which are crucial in the preparation of sulfonamide motifs found in biologically active compounds (H. Veisi et al., 2011).
properties
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGWUESHPVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)









